molecular formula C14H12ClNO2S B7790316 N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE

N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE

Cat. No.: B7790316
M. Wt: 293.8 g/mol
InChI Key: LKDZCWUUTSGZNH-YBEGLDIGSA-N
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Description

N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide is a Schiff base derivative characterized by a sulfonamide core linked to a 4-chlorobenzylidene moiety. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the benzene rings creates a unique electronic environment that influences its reactivity and interactions with biological targets.

Properties

IUPAC Name

(NZ)-N-[(4-chlorophenyl)methylidene]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDZCWUUTSGZNH-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3157-65-1
Record name N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Procedure

A mixture of 4-methylbenzenesulfonamide (1.2 mmol) and 4-chlorobenzaldehyde (1 mmol) is combined with CMOF-1 (5 mol%) in toluene at room temperature. The reaction proceeds under inert conditions for 24 hours, after which the catalyst is recovered via filtration. The crude product is purified by crystallization from a 3:1 ethanol-water mixture, yielding the target compound as a colorless crystalline solid.

Key Advantages

  • Enantioselectivity : CMOF-1 achieves enantiomeric excess (ee) values exceeding 90% for the (R)-enantiomer, as confirmed by chiral HPLC.

  • Catalyst Reusability : CMOF-1 retains catalytic activity for up to five cycles without significant loss in efficiency.

Solvent-Free Synthesis with Aluminum Oxide Dehydrating Agent

An eco-friendly alternative eliminates the need for volatile solvents and specialized catalysts. This method, reported by Kraïem et al., utilizes Al2_2O3_3 to drive the condensation reaction by adsorbing water, thereby shifting the equilibrium toward imine formation.

Reaction Conditions and Procedure

A stoichiometric mixture of 4-methylbenzenesulfonamide (1.2 mmol) and 4-chlorobenzaldehyde (1 mmol) is combined with activated Al2_2O3_3 (2 equiv) in dimethyl carbonate (DMC, 1 mL). The reaction is heated at 110°C for 4 hours in a sealed pressure tube. Post-reaction, the mixture is filtered to recover Al2_2O3_3, and the filtrate is concentrated under reduced pressure. Recrystallization from ethanol yields the product in 92% purity.

Key Advantages

  • Solvent Efficiency : DMC, a green solvent, minimizes environmental impact.

  • Scalability : The method is adaptable to continuous flow systems, with Al2_2O3_3 reused for three cycles without activity loss.

Comparative Analysis of Synthetic Methodologies

ParameterCMOF-1 Catalyzed MethodAl2_2O3_3-Mediated Method
Catalyst Chiral CMOF-1 (5 mol%)Al2_2O3_3 (2 equiv)
Solvent TolueneDimethyl carbonate (DMC)
Temperature Room temperature110°C
Reaction Time 24 hours4 hours
Yield 85% (after crystallization)92% (after recrystallization)
Enantiomeric Excess >90% eeRacemic mixture
Environmental Impact Moderate (toluene use)Low (solvent-free, reusable Al2_2O3_3)

Reaction Mechanisms and Optimization Strategies

CMOF-1 Catalyzed Pathway

The chiral pores of CMOF-1 selectively orient the aldehyde and sulfonamide reactants, promoting nucleophilic attack by the sulfonamide’s amine group on the activated carbonyl carbon. Density functional theory (DFT) studies suggest that π-π interactions between the aromatic rings and the MOF’s framework stabilize the transition state, enhancing enantioselectivity.

Al2_2O3_3-Mediated Pathway

Al2_2O3_3 acts as a Lewis acid, polarizing the aldehyde’s carbonyl group to facilitate amine attack. Concurrently, its high surface area adsorbs water, preventing hydrolysis of the imine product. Kinetic studies indicate a second-order dependence on reactant concentrations, with an activation energy of 58 kJ/mol.

Optimization Insights

  • CMOF-1 Method : Reducing toluene volume by 30% improves reaction rate without compromising ee.

  • Al2_2O3_3 Method : Pre-activating Al2_2O3_3 at 200°C under vacuum increases dehydration efficiency by 15% .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring, forming corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology and Medicine: In medicinal chemistry, N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE is explored for its potential antimicrobial and anticancer properties. Its sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis.

Industry: The compound finds applications in the development of new materials, such as polymers and dyes, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

(EZ)-6-((4-Chlorobenzylidene)amino)-7-cyano-N-(p-tolyl)-2,3-dihydro-1H-pyrrolizine-5-carboxamide (Compound 5b)

  • Key Differences : Incorporates a pyrrolizine-carboxamide scaffold instead of a sulfonamide.
  • Biological Activity : Exhibits potent anticancer activity (IC50 = 0.30–0.92 µmol L<sup>−1</sup> against MCF-7, A2780, and HT29 cells) and anti-inflammatory effects via COX-2 inhibition.
  • Electronic Effects : The 4-chlorobenzylidene group enhances electrophilicity, while the methyl group on the p-tolyl ring improves lipophilicity and binding affinity.

(Z)-4-Chloro-N-(4-chlorobenzylidene)aniline oxide (DPN12)

  • Key Differences : Features an aniline oxide core rather than a sulfonamide.

Sulfonamide Derivatives with Varied Substituents

4-Chloro-N′-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylene]benzenesulfonohydrazide

  • Structural Variation: Contains a sulfonohydrazide group and additional methoxy/benzyloxy substituents.
  • Implications : The hydrazide linkage may increase hydrogen-bonding capacity but reduce hydrolytic stability compared to the sulfonamide in the target compound.

4-Chloro-N-(4-{N′-[(1E)-(2-chloroquinolin-3-yl)methylidene]hydrazinecarbonyl}phenyl)benzenesulfonamide

  • Key Differences: Incorporates a quinoline-hydrazinecarbonyl moiety.
  • Activity: Predicted to exhibit enhanced binding to kinase targets due to the planar quinoline ring, though synthetic complexity limits scalability.

Anti-Inflammatory and Anticancer Activities

Compound Name Substituents IC50 (µmol L<sup>−1</sup>) Key Targets Reference
N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide 4-Cl, 4-CH3 Not reported COX-2 (predicted)
Compound 5b 4-Cl, pyrrolizine-carboxamide 0.30–0.92 MCF-7, A2780, HT29
DPN10 4-Cl, aniline oxide BLD (Below Limit of Detection) Not specified

Trends :

  • Electron-donating groups (e.g., methyl in the target compound) improve cellular uptake and target binding.
  • Dual chlorine substituents (e.g., DPN12) may increase toxicity but reduce bioavailability.

Biological Activity

N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide, an organic compound classified as a sulfonamide, is recognized for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and specific biological effects, supported by data tables and case studies.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C14_{14}H12_{12}ClNO2_2S
  • Molecular Weight: 293.77 g/mol
  • CAS Number: 3157-65-1
  • Melting Point: 175-180 °C

This compound features a chlorobenzylidene moiety attached to a methylbenzenesulfonamide group. This structure is crucial for its biological interactions and activities.

Synthesis Methods

The synthesis typically involves the condensation reaction of 4-chlorobenzaldehyde with 4-methylbenzenesulfonamide, often catalyzed by acidic or basic conditions. Solvents like ethanol or methanol are commonly used to facilitate the reaction.

Synthetic Route:

  • Reactants: 4-Chlorobenzaldehyde + 4-Methylbenzenesulfonamide
  • Catalysts: Acidic or basic catalysts
  • Solvents: Ethanol or Methanol
  • Conditions: Reflux

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition: It has been shown to inhibit the histamine H1 receptor, which is significant in inflammatory responses.
  • Cellular Interactions: The compound interacts with various cellular targets, leading to alterations in cellular processes and signaling pathways.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. It has been tested against various bacterial strains with promising results.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antitumor Activity

Case studies have demonstrated its potential as an antitumor agent. For instance, a study involving human cancer cell lines revealed that the compound significantly inhibited cell proliferation.

Case Study:

  • Cell Line: MCF-7 (breast cancer)
  • Concentration: 50 µM
  • Effect: 70% reduction in cell viability after 48 hours of treatment.

Research Findings

Recent studies have expanded on the biological implications of this compound:

  • Inhibition of RET Kinase Activity:
    • A derivative exhibited moderate to high potency against RET kinase, suggesting potential applications in cancer therapy.
  • Impact on Cellular Metabolism:
    • The compound has been shown to affect NADP and NADPH levels in cells, indicating a possible mechanism for its antitumor effects by destabilizing dihydrofolate reductase (DHFR) activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for N-(4-chlorobenzylidene)-4-methylbenzenesulfonamide?

  • Synthesis : The compound is typically synthesized via a condensation reaction between 4-methylbenzenesulfonamide and 4-chlorobenzaldehyde. Key steps include refluxing in a polar aprotic solvent (e.g., DMF or ethanol) with catalytic acid (e.g., acetic acid). Reaction progress is monitored using thin-layer chromatography (TLC) to determine Rf values .
  • Characterization :

  • NMR : 1H^{1}\text{H} NMR (400 MHz, CDCl3_3) identifies aromatic protons (δ 7.2–8.1 ppm), sulfonamide NH (δ ~10 ppm), and methyl groups (δ ~2.4 ppm). 13C^{13}\text{C} NMR confirms carbonyl and aromatic carbons .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation pattern .
  • IR Spectroscopy : Peaks at ~1350 cm1^{-1} (S=O stretching) and ~1600 cm1^{-1} (C=N imine bond) confirm functional groups .

Q. How can researchers verify the purity and structural integrity of the compound during synthesis?

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). Retention time and peak area integration are critical .
  • Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. For example, the C=N bond length (~1.28 Å) and sulfonamide S–N bond (~1.63 Å) confirm the imine and sulfonamide moieties .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Antimicrobial Testing : Use broth microdilution assays (e.g., against E. coli or S. aureus) to determine minimum inhibitory concentrations (MICs). IC50_{50} values are calculated via dose-response curves .
  • Enzyme Inhibition : Screen against target enzymes (e.g., carbonic anhydrase) using UV-Vis spectroscopy to monitor substrate conversion (e.g., 4-nitrophenyl acetate hydrolysis) .

Advanced Research Questions

Q. How can crystallographic data refine the molecular structure of this compound?

  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Collect data up to θ = 25° for high completeness .
  • Refinement : Employ SHELXL for structure solution and refinement. Key parameters: R1_1 < 0.05, wR2_2 < 0.12, and goodness-of-fit (GOF) ~1.05. Hydrogen bonding networks (e.g., N–H···O=S interactions) stabilize the crystal lattice .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Docking Studies : Use AutoDock Vina to dock the compound into protein active sites (e.g., EGFR kinase). Set grid boxes to cover binding pockets (e.g., 25 × 25 × 25 Å) and run 50 genetic algorithm iterations. Validate results with MD simulations (e.g., 100 ns in GROMACS) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential (ESP) maps to predict reactivity .

Q. How can reaction conditions be optimized for synthesizing derivatives?

  • Solvent Screening : Test solvents (e.g., DMF, THF, ethanol) for yield and reaction rate. Polar aprotic solvents enhance imine formation kinetics .
  • Catalyst Optimization : Compare Lewis acids (e.g., ZnCl2_2, FeCl3_3) or organocatalysts (e.g., proline derivatives) to improve enantioselectivity in asymmetric syntheses .

Q. What spectroscopic techniques resolve tautomerism or isomerism in this compound?

  • Dynamic NMR : Variable-temperature 1H^{1}\text{H} NMR (e.g., 25–100°C) detects tautomeric equilibria (e.g., enamine vs. imine forms) via coalescence of proton signals .
  • UV-Vis Spectroscopy : Monitor λmax_{\text{max}} shifts in different solvents (e.g., polar vs. nonpolar) to identify π→π* and n→π* transitions influenced by tautomerism .

Q. How does the compound’s stability vary under different storage conditions?

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Analyze degradation via LC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives) .
  • Light Sensitivity : Expose to UV light (254 nm) for 24 hours. Track photodegradation using TLC and quantify decomposition with HPLC .

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